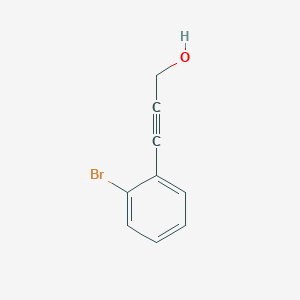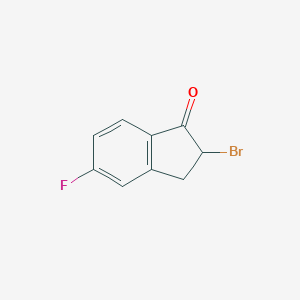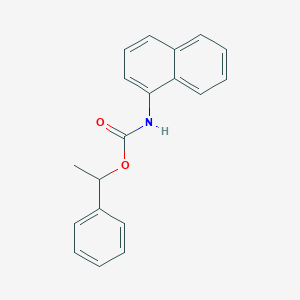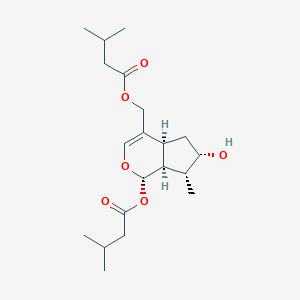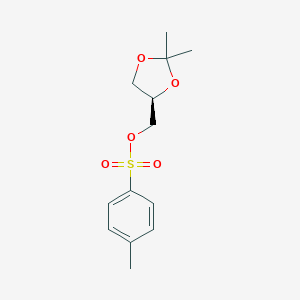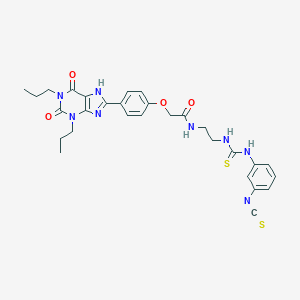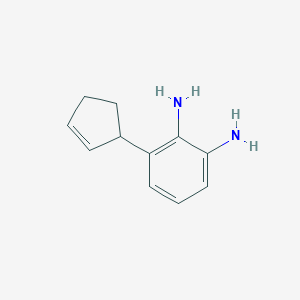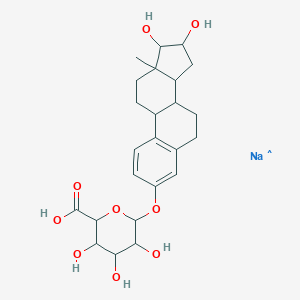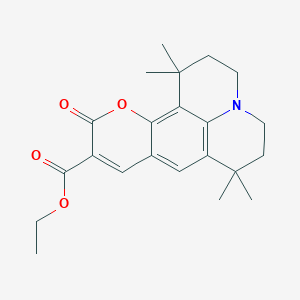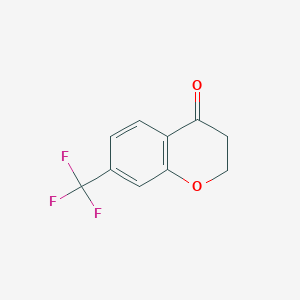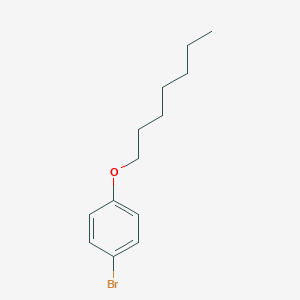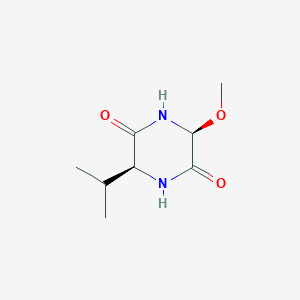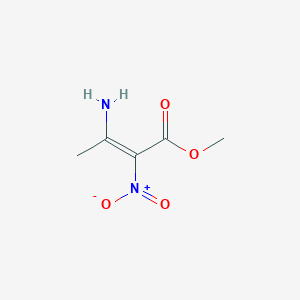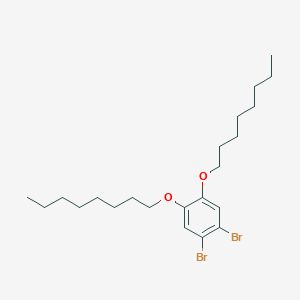![molecular formula C9H20N2O3 B053851 Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 121102-98-5](/img/structure/B53851.png)
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has shown potential as a tool in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the development of cancer and Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein that is thought to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its high reactivity and selectivity. It has been shown to be effective in the synthesis of various organic compounds and has potential as a tool in drug development. However, one limitation is that it can be toxic in high doses and requires careful handling.
Direcciones Futuras
There are several future directions for the use of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) in scientific research. One potential direction is its use in the development of new drugs for the treatment of cancer and Alzheimer's disease. Additionally, it may have potential as a tool in the synthesis of new organic compounds with unique properties. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) involves the reaction of 2-(aminooxy)butanol with t-Butyl chloroformate. This reaction yields Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) as a white solid.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) has been used in various scientific research applications. It has been shown to be effective in the synthesis of various organic compounds, including amino acids and peptides. Additionally, it has been used as a reagent in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
121102-98-5 |
|---|---|
Nombre del producto |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C9H20N2O3 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-(2-aminooxybutyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-5-7(14-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Clave InChI |
BUIPMOBDSFMZNR-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
SMILES canónico |
CCC(CNC(=O)OC(C)(C)C)ON |
Sinónimos |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



